

# physicochemical properties of Ethyl 4-Hydroxy-naphthyridine-3-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Ethyl 4-Hydroxy-  
[1,5]naphthyridine-3-carboxylate

Cat. No.: B081111

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-Hydroxy-naphthyridine-3-carboxylate

**Abstract:** The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. Ethyl 4-hydroxy-naphthyridine-3-carboxylate represents a critical class of intermediates for the synthesis of these complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of a representative member of this class, Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate. We delve into the causality behind synthetic strategies, provide validated protocols for characterization, and present data-driven insights for researchers, scientists, and drug development professionals.

## Introduction: The Significance of the Naphthyridine Core

The 1,8-naphthyridine scaffold, a bioisostere of quinoline, has garnered immense interest from researchers in medicinal chemistry and drug discovery.<sup>[1][2][3]</sup> Its versatile synthesis and the diverse biological activities exhibited by its derivatives make it a cornerstone of modern pharmaceutical development.<sup>[1][2]</sup> Compounds incorporating this nucleus have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anticancer, antiviral, anti-inflammatory, and neuroprotective effects.<sup>[1][2][4][5]</sup>

A pivotal compound within this chemical space is Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate. It is a valuable heterocyclic compound primarily utilized as a key intermediate in the synthesis of more complex, pharmacologically active molecules, most notably nalidixic acid and the subsequent generation of quinolone antibiotics.[3][6] Understanding its fundamental physicochemical properties is therefore essential for its effective utilization in synthetic and medicinal chemistry programs.

This guide will focus on this specific, well-documented derivative as a representative example of the broader Ethyl 4-Hydroxy-naphthyridine-3-carboxylate class.

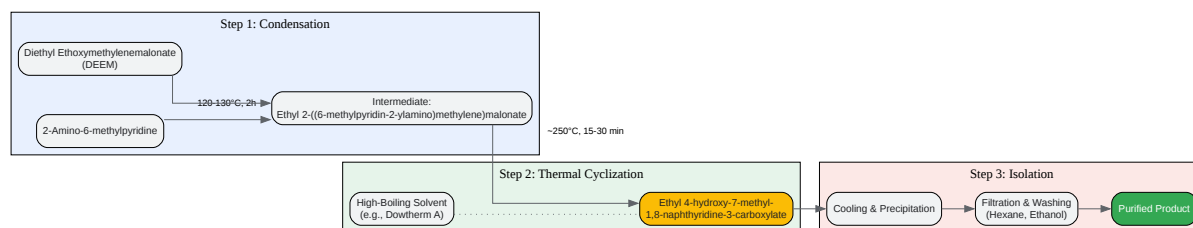
#### Compound Identification:

- Systematic Name: Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate[6]
- Tautomeric Name: Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate[6]
- CAS Number: 13250-96-9[7][8]
- Molecular Formula:  $C_{12}H_{12}N_2O_3$ [6]
- Molecular Weight: 232.24 g/mol [6][9]

## Synthesis: The Gould-Jacobs Reaction

The primary and most efficient synthetic route to this class of compounds is the Gould-Jacobs reaction.[6][10] This robust method involves a two-step sequence: a condensation reaction followed by a high-temperature intramolecular cyclization.[10][11]

**Mechanism Rationale:** The reaction begins with a nucleophilic attack from the aminopyridine onto the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM), leading to an intermediate after the elimination of ethanol.[11] The subsequent thermal cyclization is a 6-electron electrocyclization process, which forms the second pyridine ring of the naphthyridine system.[11][12] This high-temperature step is crucial for overcoming the activation energy required for the ring-closing reaction and is typically performed in a high-boiling point solvent like Dowtherm A or diphenyl ether to achieve the necessary temperatures (approx. 250°C).[6][10]



[Click to download full resolution via product page](#)

Caption: Workflow for the Gould-Jacobs Synthesis.

## Experimental Protocol: Synthesis

This protocol is adapted from established methodologies for the Gould-Jacobs reaction.[6][10]

- Condensation:
  - In a round-bottom flask fitted with a condenser, combine 2-amino-6-methylpyridine (1 molar equivalent) and diethyl ethoxymethylenemalonate (DEEM) (1.0-1.1 molar equivalents).
  - Heat the mixture with stirring at 120-130°C for approximately 2 hours.
  - Causality Insight: This temperature is sufficient to drive the condensation and elimination of ethanol without causing premature cyclization or degradation. Progress can be monitored by Thin-Layer Chromatography (TLC). The resulting intermediate can often be used in the next step without further purification.
- Thermal Cyclization:

- In a separate, larger flask equipped for high-temperature reactions (e.g., with a mechanical stirrer and nitrogen inlet), pre-heat a high-boiling solvent such as Dowtherm A or diphenyl ether to 250°C.
- Slowly and carefully add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.
- Maintain the reaction temperature at ~250°C for 15-30 minutes. The evolution of ethanol should be observed.
- Causality Insight: The rapid addition to a pre-heated solvent ensures uniform and efficient cyclization, minimizing the formation of side products.
- Isolation and Purification:
  - Allow the reaction mixture to cool to room temperature. The desired product will precipitate from the solvent.
  - Collect the solid precipitate by vacuum filtration.
  - Wash the collected solid liberally with a non-polar solvent like hexane to remove the high-boiling point solvent.
  - Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a solid.[\[10\]](#)
  - Dry the purified product in a vacuum oven.

## Core Physicochemical Properties

The physicochemical properties of this molecule are fundamental to its handling, reactivity, and formulation into potential drug products.

Property	Value / Description	Source(s)
Appearance	Yellow to brown solid	[8]
Molecular Weight	232.24 g/mol	[6][9]
Melting Point	272-273 °C	[8]
Predicted pKa	2.83 ± 0.50	[8]
Storage	Sealed in dry, 2-8°C	[8]

## Tautomerism and Acidity (pKa)

Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate exists in a tautomeric equilibrium between the 4-hydroxy (enol) form and the 4-oxo (keto) form. The keto form is generally the more stable and predominant tautomer.[6][11]

The predicted pKa of ~2.83 suggests the molecule is a weak acid.[8] This acidity is primarily attributed to the enolic hydroxyl group. This value is critical in drug development, as it influences the compound's state of ionization at physiological pH, which in turn affects its solubility, membrane permeability, and receptor binding interactions.

## Solubility Profile

While extensive quantitative solubility data is not widely published, a qualitative profile can be inferred. Recrystallization from ethanol indicates good solubility in polar protic solvents.[10] It is expected to be soluble in other polar organic solvents like DMSO and DMF, but to have low solubility in water and non-polar solvents like hexane.

## Protocol: Melting Point Determination

A sharp melting point is a key indicator of purity.

- **Sample Preparation:** Finely powder a small amount of the dried, purified compound.
- **Capillary Loading:** Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

- **Measurement:** Place the capillary tube in a calibrated melting point apparatus.
- **Heating:** Heat the sample at a ramp rate of 1-2 °C per minute near the expected melting point (272-273 °C) to ensure an accurate reading.
- **Observation:** Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

## Spectroscopic Characterization

Spectroscopic analysis provides a definitive structural confirmation of the synthesized molecule.

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

- **Expected Absorptions:**
  - $\sim 3400\text{ cm}^{-1}$  (broad): O-H stretch (from the enol tautomer) and N-H stretch.
  - $\sim 3100\text{-}3000\text{ cm}^{-1}$ : Aromatic C-H stretch.
  - $\sim 1720\text{-}1680\text{ cm}^{-1}$ : C=O stretch of the ethyl ester.[\[13\]](#)
  - $\sim 1650\text{ cm}^{-1}$ : C=O stretch of the 4-oxo group (amide-like).[\[13\]](#)
  - $\sim 1620, 1580\text{ cm}^{-1}$ : C=C and C=N stretching vibrations of the aromatic naphthyridine ring.
- **Protocol: KBr-Pellet FTIR**
  - Thoroughly mix  $\sim 1\text{-}2\text{ mg}$  of the compound with  $\sim 100\text{-}200\text{ mg}$  of dry, spectroscopic grade KBr in an agate mortar.
  - Press the mixture into a thin, transparent pellet using a hydraulic press.
  - Place the pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from  $4000\text{ to }400\text{ cm}^{-1}$ .[\[14\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- $^1\text{H}$  NMR (Predicted):
  - ~8.5-9.0 ppm: A singlet for the proton at position 2.
  - ~7.0-8.0 ppm: Doublets for the aromatic protons on the methyl-substituted ring.
  - ~4.4 ppm: A quartet for the  $-\text{OCH}_2-$  protons of the ethyl ester.
  - ~2.5 ppm: A singlet for the methyl group protons at position 7.
  - ~1.4 ppm: A triplet for the  $-\text{CH}_3$  protons of the ethyl ester.
  - A broad singlet at high ppm ( $>10$  ppm) for the N-H or O-H proton, which may be exchangeable with  $\text{D}_2\text{O}$ .
- $^{13}\text{C}$  NMR (Predicted):
  - ~170-175 ppm: Carbonyl carbon of the 4-oxo group.
  - ~165 ppm: Carbonyl carbon of the ethyl ester.
  - ~110-150 ppm: Multiple signals for the aromatic carbons of the naphthyridine ring.
  - ~60 ppm:  $-\text{OCH}_2-$  carbon of the ethyl ester.
  - ~25 ppm: Methyl carbon at position 7.
  - ~14 ppm:  $-\text{CH}_3$  carbon of the ethyl ester.

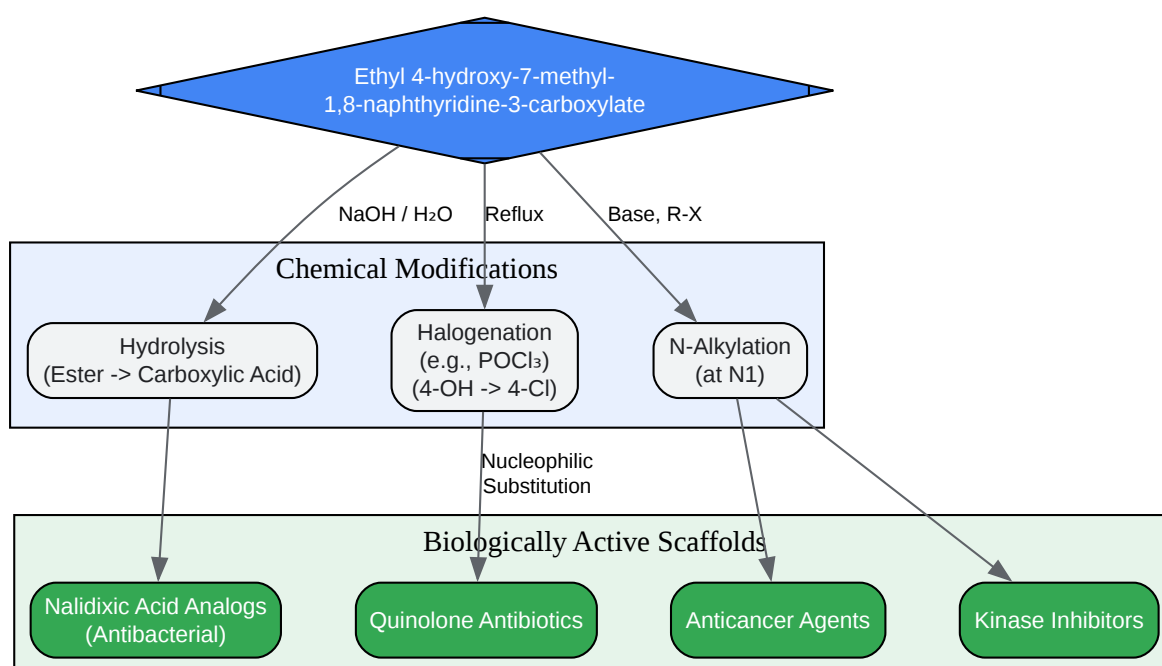
## UV-Visible Spectroscopy

The conjugated aromatic system of the naphthyridine ring gives rise to characteristic UV-Vis absorption.

- Expected Absorptions: The molecule is expected to exhibit strong  $\pi \rightarrow \pi^*$  transitions and weaker  $n \rightarrow \pi^*$  transitions.[13] Based on similar structures, strong absorption maxima are expected in the range of 280-380 nm.[15][16] The exact wavelength and intensity can be influenced by the solvent polarity.[15]

## Applications in Synthetic Chemistry

The primary value of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate lies in its role as a versatile synthetic intermediate. The functional groups—the 4-hydroxy (or 4-oxo) group, the ester at position 3, and the aromatic ring—provide multiple handles for further chemical modification.



[Click to download full resolution via product page](#)

Caption: Role as a key synthetic intermediate.

## Safety and Handling



As with any laboratory chemical, proper safety precautions are mandatory.

- GHS Hazard Information:
  - Pictogram: GHS07 (Exclamation Mark)
  - Signal Word: Warning
  - Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
- Handling: Use in a well-ventilated fume hood. Avoid generating dust. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended).[8]

## Conclusion

Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is a foundational molecule in medicinal chemistry. Its well-established synthesis via the Gould-Jacobs reaction and its versatile chemical functionality make it an indispensable building block for the development of novel therapeutics. A thorough understanding of its physicochemical properties—including its tautomerism, solubility, and spectroscopic signatures—is paramount for its successful application in research and drug discovery pipelines. This guide provides the essential data and protocols to empower scientists in their synthetic endeavors with this important scaffold.

## References

- An In-depth Technical Guide to Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate. (n.d.). Benchchem.
- Application Notes and Protocols: Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate. (n.d.). Benchchem.

- Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis. (n.d.). Benchchem.
- 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). PubMed.
- 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (n.d.). Future Science.
- Discovery and history of 1,8-naphthyridine compounds. (n.d.). Benchchem.
- Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. (n.d.). ResearchGate.
- Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate. (n.d.). Sigma-Aldrich.
- ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate | 13250-96-9. (n.d.). ChemicalBook.
- Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate. (n.d.). PubChem.
- Gould–Jacobs reaction. (n.d.). Wikipedia.
- 13250-96-9(ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate) Product Description. (n.d.). ChemicalBook.
- Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate | 13250-96-9. (n.d.). Biosynth.
- Experimental spectroscopic (FTIR, FT-Raman, FT-NMR, UV-Visible) and DFT studies of 1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8 naphthyridine-3-carboxylic acids. (2013). PubMed.
- Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts.
- UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. (n.d.). ResearchGate.
- (PDF) UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. (n.d.). ResearchGate.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [tandfonline.com](https://tandfonline.com) [[tandfonline.com](https://tandfonline.com)]
- 3. [pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- 4. [nbinno.com](https://nbinno.com) [[nbinno.com](https://nbinno.com)]
- 5. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 6. [pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- 7. ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate | 13250-96-9 [[chemicalbook.com](https://chemicalbook.com)]
- 8. 13250-96-9 CAS MSDS (ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [[chemicalbook.com](https://chemicalbook.com)]
- 9. Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | C<sub>12</sub>H<sub>12</sub>N<sub>2</sub>O<sub>3</sub> | CID 5373687 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 10. [pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- 11. Gould–Jacobs reaction - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 12. [pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- 13. [chem.libretexts.org](https://chem.libretexts.org) [[chem.libretexts.org](https://chem.libretexts.org)]
- 14. Experimental spectroscopic (FTIR, FT-Raman, FT-NMR, UV-Visible) and DFT studies of 1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8 naphthyridine-3-carboxylic acids - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 15. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 16. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- To cite this document: BenchChem. [physicochemical properties of Ethyl 4-Hydroxy-naphthyridine-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b0811111#physicochemical-properties-of-ethyl-4-hydroxy-naphthyridine-3-carboxylate>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)